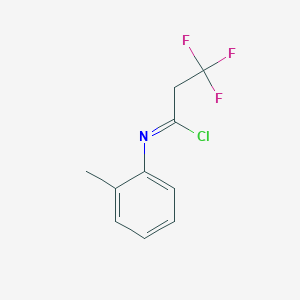
3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride is a chemical compound with the molecular formula C10H9ClF3N It is characterized by the presence of trifluoromethyl and o-tolyl groups attached to a propanimidoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride typically involves the reaction of 3,3,3-trifluoropropionyl chloride with o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,3,3-Trifluoropropionyl chloride+o-Toluidine→3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The imidoyl chloride group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids.
Reduction: Formation of reduced products such as amines.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to proteins or enzymes. The imidoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-N-phenylpropanimidoyl chloride
- 3,3,3-Trifluoro-N-(p-tolyl)propanimidoyl chloride
- 3,3,3-Trifluoro-N-(m-tolyl)propanimidoyl chloride
Uniqueness
3,3,3-Trifluoro-N-(o-tolyl)propanimidoyl chloride is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
Molecular Formula |
C10H9ClF3N |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(2-methylphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-7-4-2-3-5-8(7)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
XRLSLNHLEVGEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)
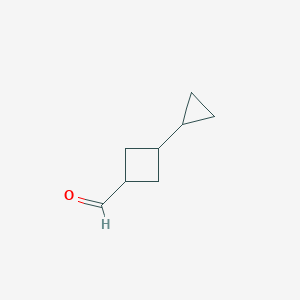
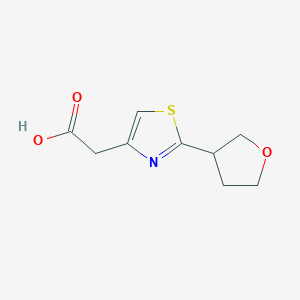
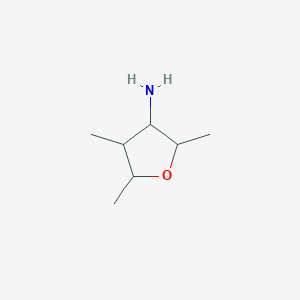
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13233094.png)
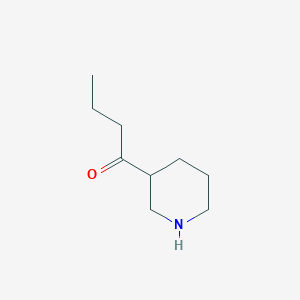
![2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13233099.png)
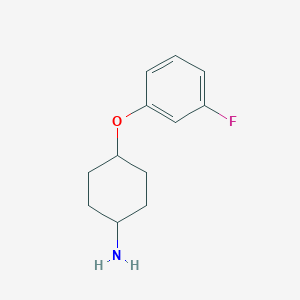
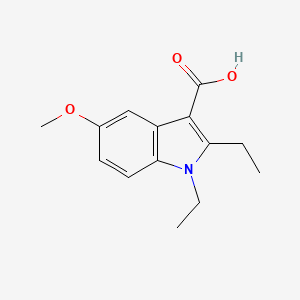
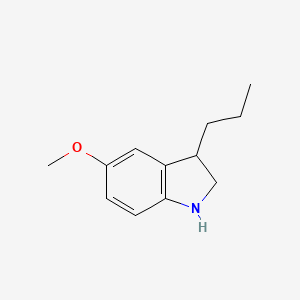

![(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoicacid](/img/structure/B13233129.png)
![N-[2-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13233141.png)

